6-(Dimethylamino)pyridazin-4-ol
Description
6-(Dimethylamino)pyridazin-4-ol is a pyridazine derivative characterized by a hydroxyl group at position 4 and a dimethylamino substituent at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating substituent, enhancing solubility in polar solvents and influencing intermolecular interactions.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-(dimethylamino)-1H-pyridazin-4-one |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-3-5(10)4-7-8-6/h3-4H,1-2H3,(H,8,10) |
InChI Key |
WPFBUWCQGNFVTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C=NN1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine Derivatives with Carbonyl Compounds
One common approach involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyridazin-4-ol core. This method often uses 3-oxo-2-arylhydrazonopropanals and active methylene compounds under acidic conditions to cyclize into pyridazin derivatives, which can then be functionalized further to introduce the dimethylamino group at the 6-position.
Direct Amination of Pyridazin-4-ol Derivatives
Starting from 3-acetylpyridazine or similar pyridazine derivatives, the dimethylamino group can be introduced via nucleophilic substitution or amination reactions using dimethylamine. These reactions typically require controlled temperatures (often reflux) and catalysts or bases to facilitate substitution at the 6-position, ensuring selective amination without affecting the hydroxyl group at position 4.
Detailed Preparation Methods
Synthesis via Reaction of 4,6-Dihydroxypyridazine with Dimethylamine
While direct literature on 6-(Dimethylamino)pyridazin-4-ol preparation is limited, analogous processes for related pyridazine and pyrimidine derivatives provide insight:
A key step involves converting 4,6-dihydroxypyridazine to 4,6-dichloropyridazine using phosgene and a suitable base such as dimethylaniline or diisopropylethylamine in polar aprotic solvents like acetonitrile or dichloromethane. This chlorinated intermediate can then undergo nucleophilic substitution with dimethylamine to install the dimethylamino group selectively at position 6.
The reaction conditions for chlorination typically range from 0°C to 120°C, with phosgene added at the beginning of the process and the mixture refluxed for several hours (e.g., 17 hours at ~29°C in dichloromethane).
After chlorination, the nucleophilic substitution with dimethylamine is performed under reflux in tetrahydrofuran or similar solvents to yield the 6-(dimethylamino) derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed for installing amine substituents on pyridazine rings, especially when starting from halogenated intermediates such as 6-chloropyridazin-4-ol derivatives. This method involves:
Using palladium catalysts (e.g., Pd2dba3) with phosphine ligands (e.g., Xantphos) and bases like sodium tert-butoxide in toluene at elevated temperatures (~100°C).
Coupling the halogenated pyridazine with dimethylamine or dimethylamino-containing precursors to form the desired this compound.
This approach provides good yields (often above 40-70%) and high selectivity, with the advantage of tolerance to various functional groups.
Microwave-Assisted and Flow Chemistry Methods
Recent advances in synthetic methodology have introduced microwave-assisted synthesis and hybrid flow-batch processes to improve efficiency and scalability. For example, related dimethylaminopyridinols have been synthesized using:
Microwave irradiation to accelerate reaction rates and reduce reaction times.
Hybrid flow-batch flow systems to safely handle reactive intermediates and optimize reaction parameters, enabling multigram scale synthesis with controlled temperature and reagent addition.
Though specific to pyridinols, these techniques are adaptable to pyridazinols such as this compound.
Summary Table of Preparation Methods
Research Findings and Notes
The chlorination of 4,6-dihydroxypyridazine using phosgene and dimethylaniline base proceeds efficiently in polar aprotic solvents with yields up to 81% for 4,6-dichloropyridazine, a key intermediate for subsequent amination.
The nucleophilic substitution of the chlorine at position 6 by dimethylamine requires reflux conditions and can be catalyzed or facilitated by bases or palladium catalysts to improve yield and selectivity.
The electron-donating dimethylamino group enhances the basicity and solubility of the final compound, influencing its reactivity and potential pharmaceutical applications.
Advanced synthetic methods like flow chemistry and microwave-assisted synthesis offer promising routes for safer, faster, and scalable production, although specific protocols for this compound remain to be fully developed.
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)pyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridazin-4-ol derivatives.
Scientific Research Applications
6-(Dimethylamino)pyridazin-4-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)pyridazin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(Dimethylamino)pyridazin-4-ol with analogous heterocyclic compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C₆H₉N₃O).
Key Observations
Substituent Effects on Polarity: The dimethylamino group in this compound enhances polarity compared to sulfur-containing analogs (e.g., 6-Amino-2-(methylthio)pyrimidin-4-ol), which exhibit moderate lipophilicity due to the thioether group .
Biological Activity: Pyridazinones with aryl amino substituents (e.g., compound 9 in ) demonstrate agonist activity for formyl peptide receptors, suggesting that electron-donating groups (e.g., -N(CH₃)₂) in pyridazines may similarly modulate receptor interactions .
Synthetic Accessibility: Methoxy and methyl groups (e.g., 3-Methoxy-4-methyl-6-(4-pyridinyl)pyridazine) are commonly introduced via nucleophilic substitution or condensation reactions, whereas dimethylamino groups may require reductive amination or direct alkylation .
Thermal Stability: Pyridazinones (e.g., compound 9, m.p. 162–164°C ) generally exhibit higher melting points than hydroxyl-substituted pyridazines/pyrimidines due to intermolecular hydrogen bonding and ketone rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
